Product packaging for 2-Tert-butoxy-5-nitropyridine(Cat. No.:CAS No. 72617-83-5)

2-Tert-butoxy-5-nitropyridine

Cat. No.: B1628152
CAS No.: 72617-83-5
M. Wt: 196.2 g/mol
InChI Key: GFVZPYNNDUUGJP-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-nitropyridine is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol . It is recognized as a valuable synthetic building block and intermediate in organic chemistry and pharmaceutical research. Its core research value lies in its application as a reactant for the synthesis of more complex nitrogen-containing heterocycles. For instance, nitropyridine derivatives analogous to this compound are utilized in base-induced rearrangements to form imidazo[1,2-a]pyridine scaffolds, which are structures of significant interest in medicinal chemistry for the development of new pharmacologically active compounds . The nitro and alkoxy functional groups on the pyridine ring make it a versatile precursor for further chemical modifications, enabling researchers to explore novel synthetic pathways. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O3 B1628152 2-Tert-butoxy-5-nitropyridine CAS No. 72617-83-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72617-83-5

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-5-nitropyridine

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)14-8-5-4-7(6-10-8)11(12)13/h4-6H,1-3H3

InChI Key

GFVZPYNNDUUGJP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=NC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butoxy 5 Nitropyridine and Analogues

Direct Synthetic Routes to 2-Tert-butoxy-5-nitropyridine

Direct routes offer an efficient pathway to the target compound, often involving a single key transformation. These methods are valued for their straightforwardness and are frequently employed in chemical manufacturing.

A principal method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 2-halo-5-nitropyridine, such as 2-chloro-5-nitropyridine (B43025) or 2-bromo-5-nitropyridine (B18158), with a tert-butoxide salt. nbinno.comresearchgate.net The electron-withdrawing nitro group at the 5-position activates the pyridine (B92270) ring, making the 2-position susceptible to nucleophilic attack by the tert-butoxide anion.

The reaction is typically performed in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). rsc.orggoogle.com A strong base, commonly potassium tert-butoxide, serves as the source of the nucleophile. rsc.org The choice of the halogen atom on the pyridine ring can influence reactivity, though both chloro and bromo derivatives are effective starting materials. nbinno.comresearchgate.net This reaction is a cornerstone for creating 2-alkoxy-5-nitropyridine derivatives. mdpi.com

Table 1: Nucleophilic Displacement Reaction Conditions This table is interactive and allows for sorting and filtering of data.

Starting Material Base Solvent Temperature (°C) Yield (%) Reference
2-chloro-5-nitropyridine Potassium tert-butoxide DMSO Not specified Not specified rsc.org
5-bromo-2-nitropyridine Not specified DMSO 65-70 Not specified google.com

Alkoxylation represents a broader category of reactions that includes the previously mentioned nucleophilic displacement. However, it can also encompass other methods where a tert-butoxy (B1229062) group is introduced. One such alternative involves the reaction of 5-nitropyridine-2-sulfonic acid with tert-butanol (B103910). researchgate.netrsc.org In this case, the sulfonic acid group acts as a leaving group, which is displaced by the alcohol. Interestingly, this specific reaction with tert-butanol was found to yield 2-hydroxy-5-nitropyridine (B147068) and 2-methylpropene rather than the desired this compound, highlighting the unique reactivity of the bulky tert-butyl group which favors elimination over substitution under these conditions. researchgate.netrsc.org In contrast, reactions with less sterically hindered alcohols like methanol, ethanol (B145695), and isopropanol (B130326) successfully yielded the corresponding 2-alkoxy-5-nitropyridines in high yields (95%, 97%, and 65% respectively). researchgate.netrsc.org

Precursor Synthesis Strategies for this compound

The availability and synthesis of key precursors are critical for the successful production of this compound. The following sections outline the preparation of these essential starting materials.

The 2-halo-5-nitropyridine scaffold is a crucial intermediate. 2-Chloro-5-nitropyridine, for example, can be synthesized from 2-hydroxy-5-nitropyridine by reacting it with chlorinating agents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). chemicalbook.commdpi.com This reaction effectively converts the hydroxyl group into a chloro group, yielding the product in high purity (99.8%) and yield (95.3% to 98%). chemicalbook.com

Another approach involves the direct nitration of 2-halopyridines, such as 2-bromopyridine, though this can sometimes lead to mixtures of isomers. nbinno.com The synthesis of 2-bromo-5-nitropyridine is another key pathway. nbinno.com These halogenated nitropyridines are valuable building blocks not just for alkoxylation but also for a wide range of cross-coupling and substitution reactions.

2-Hydroxy-5-nitropyridine is a versatile precursor. As mentioned, its primary use in this context is its conversion to 2-chloro-5-nitropyridine. chemicalbook.com However, direct O-alkylation of the pyridone tautomer is also a potential, though less common, route for forming the ether linkage. A patent describes a one-pot synthesis method for 2-hydroxy-5-nitropyridine starting from 2-aminopyridine, which undergoes nitration followed by a diazotization reaction. google.com Another patented method prepares 2-hydroxy-5-nitropyridine through a multi-step process starting from 2-halogenated acrylate (B77674), which condenses with nitromethane (B149229) and then undergoes cyclization. google.com

5-Nitropyridine-2-sulfonic acid and its potassium salt are highly effective precursors for a variety of 2,5-disubstituted pyridines. researchgate.netrsc.orgntnu.no This intermediate is typically prepared from 3-nitropyridine (B142982) in a two-step process. researchgate.net The sulfonic acid group is an excellent leaving group, readily displaced by a range of nucleophiles. ntnu.no

Research has shown that reacting potassium 5-nitropyridine-2-sulfonate with various alcohols and amines leads to high yields of the corresponding substituted 5-nitropyridines. rsc.org For example, it reacts with PCl₅ to give 2-chloro-5-nitropyridine in an 87% yield. ntnu.no This demonstrates its utility as a versatile starting material for accessing not only 2-alkoxy-5-nitropyridines but also a wider family of compounds, including the key 2-chloro-5-nitropyridine intermediate. researchgate.netrsc.org

Table 2: Yields of 2-Substituted-5-nitropyridines from Potassium 5-nitropyridine-2-sulfonate This table is interactive and allows for sorting and filtering of data.

Nucleophile Product Yield (%) Reference
Methanol 2-methoxy-5-nitropyridine (B154726) 95 rsc.org
Ethanol 2-ethoxy-5-nitropyridine 97 rsc.org
Isopropanol 2-isopropoxy-5-nitropyridine 65 rsc.org
Ammonia (B1221849) 2-amino-5-nitropyridine (B18323) 92 rsc.org
n-Butylamine 2-butylamino-5-nitropyridine 76 rsc.org

Advanced Synthetic Protocols for Nitropyridine Derivatives

Modern organic synthesis continually seeks more efficient, selective, and environmentally benign methods for the construction of complex molecules. In the realm of nitropyridine chemistry, significant progress has been made in developing advanced synthetic protocols that offer advantages over classical methods. These include multi-component reactions that build molecular complexity in a single step and approaches guided by the principles of green chemistry to minimize environmental impact.

Three-Component Ring Transformation Reactions

Three-component ring transformation (TCRT) reactions have emerged as a powerful and efficient strategy for the synthesis of polysubstituted nitropyridines that are often difficult to access through conventional methods. smolecule.commdpi.com This methodology typically involves the reaction of a highly electron-deficient heterocyclic system with a ketone and a nitrogen source, leading to a "scrap and build" transformation where a new pyridine ring is constructed. mdpi.com

A key substrate in many of these transformations is 1-methyl-3,5-dinitro-2-pyridone. mdpi.com Its high electrophilicity and the presence of a good leaving group make it an excellent starting material for nucleophilic-type ring transformations. mdpi.com The general scheme involves the reaction of this dinitropyridone with a ketone in the presence of a nitrogen source, such as ammonia or the more user-friendly solid ammonium (B1175870) acetate (B1210297). smolecule.commdpi.com The use of ammonium acetate is often preferred as it can mitigate side reactions like the competitive ammonolysis of the dinitropyridone substrate. mdpi.com

This method is notable for its versatility, allowing for the introduction of a wide array of substituents onto the nitropyridine core by simply varying the ketone component. acs.org For instance, the reaction can accommodate aromatic ketones, α,β-unsaturated ketones, and various aliphatic ketones. acs.orgnih.gov Significantly, this protocol facilitates the introduction of bulky alkyl groups, such as a tert-butyl group, into the pyridine framework with simple experimental manipulations. nih.gov The reaction of 1-methyl-3,5-dinitro-2-pyridone with an appropriate ketone (e.g., pinacolone) and a nitrogen source would therefore be a viable, advanced route to analogues of this compound.

The reaction conditions for these transformations can be tailored, with options for both conventional heating and microwave irradiation. acs.org Microwave heating has been shown to be effective in reducing reaction times and, in some cases, increasing yields. core.ac.uk

Table 1: Examples of Three-Component Ring Transformation Reactions for the Synthesis of Nitropyridine Derivatives

Ketone/AldehydeNitrogen SourceReaction ConditionsProductYield (%)Reference
AcetophenoneAmmonia (140 equiv.)Autoclave, 120°C, 3 h2-Phenyl-5-nitropyridine81 nih.gov
CyclohexanoneAmmonia (20 equiv.)70°C, 3 h5,6,7,8-Tetrahydro-3-nitroquinoline81 nih.gov
ButanalAmmonium AcetateEthanol, 65°C, 24 h3-Ethyl-5-nitropyridine86 acs.org
PivalaldehydeAmmonium AcetateEthanol, 65°C, 24 h3-tert-Butyl-5-nitropyridine66 nih.gov
PropiophenoneAmmonia (140 equiv.)Autoclave, 120°C, 3 h2-Methyl-3-phenyl-5-nitropyridine83 nih.gov

Green Chemistry Principles in Nitropyridine Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis of nitropyridines. smolecule.com These principles include the use of safer solvents, the development of catalytic reactions, improved atom economy, and energy efficiency. researchgate.net

One significant advancement is the use of microwave-assisted synthesis. isca.me Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. isca.menih.gov For instance, a microwave-mediated dearylation of 2-aryloxy-5-nitropyridines using alcohols provides a quantitative method to produce 2-alkoxy-5-nitropyridines, which would be a direct route to the target compound this compound from a suitable 2-aryloxy precursor. isca.me This eco-friendly method can be completed in as little as 10-25 minutes. isca.me

Solvent-free reactions represent another key green chemistry strategy, as they eliminate the use of potentially hazardous organic solvents, reduce waste, and simplify product purification. smolecule.com Boric acid has been identified as an effective catalyst for the solvent-free synthesis of certain nitropyridine derivatives. smolecule.com While not yet specifically documented for this compound, the development of solvent-free chlorination of hydroxy-pyridines using equimolar phosphorus oxychloride is a step towards greener precursor synthesis, yielding 2-chloro-5-nitropyridine in high yield (93%) without the need for a solvent. mdpi.com This precursor is central to the synthesis of 2-alkoxy-5-nitropyridines.

Furthermore, the concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a critical metric. researchgate.net One-pot synthesis methods, such as the preparation of 2-hydroxy-5-nitropyridine from nitromethane and a 2-halogenated acrylate, are being developed to be safer, greener, and have a high atom economy by avoiding hazardous intermediates and reducing waste streams. google.com

Table 2: Application of Green Chemistry Principles in Nitropyridine Synthesis

Green Chemistry ApproachReactionKey FeaturesCompound ClassReference
Microwave-Assisted SynthesisDearylation of 2-aryloxy-5-nitropyridine with alcoholsRapid reaction (10-25 min), quantitative yield, eco-friendly2-Alkoxy-5-nitropyridines isca.me
Solvent-Free ReactionChlorination of 2-hydroxy-5-nitropyridineEquimolar POCl₃, no solvent, high yield (93%)2-Chloro-5-nitropyridine mdpi.com
One-Pot SynthesisNitromethane + 2-halogenated acrylate + orthoformateHigh atom economy, avoids nitration and diazotization2-Hydroxy-5-nitropyridine google.com
CatalysisBoric acid catalysisSolvent-free conditions, reduced environmental impactNitropyridine derivatives smolecule.com

Reactivity and Chemical Transformations of 2 Tert Butoxy 5 Nitropyridine Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, particularly when substituted with a strong electron-withdrawing group like a nitro group, is activated towards nucleophilic aromatic substitution (SNAr). The nitrogen atom in the ring and the nitro group work in concert to stabilize the negatively charged Meisenheimer intermediate, which is a key step in the SNAr mechanism.

Investigation of Substituent Effects on Reactivity

The reactivity of nitropyridine derivatives in SNAr reactions is significantly influenced by the nature and position of other substituents on the ring. The tert-butoxy (B1229062) group at the 2-position of 2-tert-butoxy-5-nitropyridine is a key determinant of its reactivity profile.

In a study on the aminolysis of 2-(1-hydroxybenzotriazolyl)-5-nitropyridine, the activating effect of a 2-nitro group was found to be greater than that of a ring nitrogen atom in SNAr reactions, though the difference in rates was not substantial. scirp.org This highlights the strong activating nature of the nitro group. The stability of the zwitterionic intermediate, which can be influenced by intramolecular hydrogen bonding and solvation, plays a crucial role in the reaction rate. scirp.org

The tert-butoxy group, being bulky, can exert steric hindrance, which may affect the rate of nucleophilic attack. However, its electron-donating nature can also influence the electron density of the pyridine ring. In the context of SNAr, the electron-withdrawing nitro group is the dominant activating factor. For instance, in 5-(tert-butyl)-2-chloro-3-nitropyridine (B1291654), the chlorine atom at the 2-position is readily displaced by various nucleophiles due to the activating effect of the nitro group.

Research on other substituted nitropyridines provides further insight. For example, a kinetic study of the reactions of 2-methoxy-5-nitropyridine (B154726) with secondary amines demonstrated that the reaction proceeds via an SNAr mechanism, with the initial attack of the nucleophile being the rate-determining step. researchgate.net Theoretical calculations confirmed that the C-2 carbon is the most electrophilic center. researchgate.net This suggests that in this compound, the tert-butoxy group would be the leaving group in SNAr reactions with strong nucleophiles.

The synthesis of this compound itself involves an SNAr reaction where 2-chloro-5-nitropyridine (B43025) is treated with potassium tert-butoxide in tert-butanol (B103910). prepchem.com This demonstrates the facility of nucleophilic displacement at the 2-position of a 5-nitropyridine system.

Table 1: Nucleophilic Aromatic Substitution Reactions of Nitropyridine Derivatives

Nitropyridine DerivativeNucleophileProductReaction ConditionsYield (%)Reference
2-Chloro-5-nitropyridinePotassium tert-butoxideThis compoundtert-ButanolNot specified prepchem.com
5-(tert-Butyl)-2-chloro-3-nitropyridineAmines, thiols, alkoxides2-Substituted-5-(tert-butyl)-3-nitropyridinesPolar aprotic solvents (DMSO, DMF)Not specified
2-Methoxy-5-nitropyridineMorpholine, piperidine, pyrrolidine2-Amino-5-nitropyridine (B18323) derivativesAqueous solution, 20°CNot specified researchgate.net
5-Nitropyridine-2-sulfonic acidMethanol2-Methoxy-5-nitropyridineNot specified95 researchgate.net
5-Nitropyridine-2-sulfonic acidEthanol (B145695)2-Ethoxy-5-nitropyridineNot specified97 researchgate.net
5-Nitropyridine-2-sulfonic acidAmmonia (B1221849)2-Amino-5-nitropyridineNot specified92 researchgate.net

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a gateway to a wide range of further functionalization. Various methods have been developed for this transformation, with a focus on achieving high chemoselectivity.

Catalytic Hydrogenation Methods for Amine Formation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. unimi.it This method is applicable to this compound derivatives.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum-based catalysts, and nickel catalysts. unimi.it For instance, the nitro group of 5-(tert-butyl)-2-chloro-3-nitropyridine can be selectively reduced to an amino group using hydrogen gas in the presence of a Pd/C catalyst, yielding 5-(tert-butyl)-2-chloro-3-aminopyridine in 85% yield. The bulky tert-butyl group in this case helps prevent over-reduction of the pyridine ring.

Recent advancements have focused on developing more sustainable and selective catalysts. Gold nanoparticles supported on metal oxides like TiO2 or Fe2O3 have shown high efficiency for the chemoselective hydrogenation of functionalized nitroarenes under mild conditions. unimi.it Iron-based catalysts, such as Fe2O3 prepared by pyrolysis of iron-phenanthroline complexes on carbon, have also demonstrated a broad substrate scope and excellent chemoselectivity. unimi.it

Biocatalytic methods are also emerging as a green alternative. Nitroreductase enzymes, often used in conjunction with a cofactor recycling system, can effectively catalyze the reduction of nitroaromatics. google.comresearchgate.net For example, a method for the reduction of 2-methyl-5-nitropyridine (B155877) using a nitroreductase and a disproportionation agent has been developed. google.com Cofactor-free biocatalytic hydrogenation using hydrogenase enzymes immobilized on carbon supports has also been reported for the chemoselective reduction of various nitroarenes. chemrxiv.org

Table 2: Catalytic Hydrogenation of Nitropyridine Derivatives

SubstrateCatalyst/Reducing SystemProductYield (%)Reference
5-(tert-Butyl)-2-chloro-3-nitropyridineH₂, Pd/C5-(tert-Butyl)-2-chloro-3-aminopyridine85
3-Ethyl-5-nitropyridinePd/C5-Amino-3-ethylpyridine82 acs.org
2-Methyl-5-nitropyridineNitroreductase/disproportionation agent2-Methyl-5-aminopyridineHigh conversion google.com
Various nitroarenesHydrogenase/Carbon supportCorresponding anilines78-96 chemrxiv.org

Chemo- and Regioselective Reduction Pathways

Achieving chemoselectivity is crucial when the substrate contains other reducible functional groups. The choice of reducing agent and reaction conditions can be tailored to selectively reduce the nitro group while preserving other functionalities.

Besides catalytic hydrogenation, chemical reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic media are also effective for the reduction of the nitro group in nitropyridines. ambeed.com These methods are often used when catalytic hydrogenation might affect other functional groups.

A metal-free and highly chemoselective method for the reduction of aromatic nitro compounds utilizes tetrahydroxydiboron (B82485) as the reductant and 4,4'-bipyridine (B149096) as an organocatalyst. organic-chemistry.org This system demonstrates excellent functional group tolerance, preserving sensitive groups like vinyl, ethynyl, carbonyl, and halogens. organic-chemistry.org

The regioselectivity of reduction becomes important in molecules with multiple nitro groups or other reducible substituents. The electronic and steric environment of the nitro group can influence its reactivity. While specific studies on the regioselective reduction of di- or poly-nitrated tert-butoxy-pyridines are not detailed in the provided context, the principles of selective reduction of nitroarenes in the presence of other reducible groups are well-established and would be applicable. unimi.it

Transformations Involving the Pyridine Ring System

Beyond reactions at the substituent level, the pyridine ring of this compound derivatives can participate in various transformations, leading to the formation of more complex heterocyclic systems.

Ring Transformation Reactions of Nitropyrimidines to Nitropyridines

The transformation of pyrimidine (B1678525) rings into pyridine structures represents a significant synthetic strategy for accessing functionalized nitropyridines. Research has shown that 5-nitropyrimidine (B80762) can be effectively converted into 2-amino-5-nitropyridine derivatives. This conversion is achieved by reacting 5-nitropyrimidine with CH-active nitriles. researchgate.net For instance, nitriles such as malononitrile, phenylsulfonylacetonitrile, and p-nitrophenylacetonitrile serve as effective reagents in this transformation, yielding 2-amino-5-nitro-3-R-pyridines. researchgate.net

Another key method is the three-component ring transformation (TCRT) of nitropyrimidinones. kochi-tech.ac.jpresearchgate.net 3-Methyl-5-nitropyrimidin-4(3H)-one, for example, reacts with ketones in the presence of ammonia to yield 4,5-disubstituted pyrimidines. researchgate.net However, when ammonium (B1175870) acetate (B1210297) is used as the nitrogen source, a different ring transformation occurs, producing 5,6-disubstituted 3-nitro-2-pyridones. researchgate.net These reactions underscore the versatility of nitropyrimidines as precursors to nitropyridine systems, where the reaction conditions and choice of reagents dictate the final product structure.

The mechanism for these transformations often involves the initial nucleophilic addition of the reagent to the electron-deficient pyrimidine ring, followed by ring-opening and subsequent re-cyclization to form the more stable pyridine ring. researchgate.net For example, the reaction of 5-nitropyrimidine with ketonic reagents can lead to 5-nitropyridine derivatives, demonstrating one of the first instances of a pyrimidine ring being converted into a benzene (B151609) ring structure. researchgate.net

PrecursorReagent(s)Product(s)Reference
5-NitropyrimidineR-CH₂CN (e.g., Malononitrile)2-Amino-5-nitro-3-R-pyridines researchgate.net
5-NitropyrimidineKetonic nitriles (e.g., 3-oxobutyronitrile)2-Methyl-5-nitro-3-cyanopyridine researchgate.net
3-Methyl-5-nitropyrimidin-4(3H)-oneKetones, NH₃4,5-Disubstituted pyrimidines researchgate.net
3-Methyl-5-nitropyrimidin-4(3H)-oneKetones, NH₄OAc5,6-Disubstituted 3-nitro-2-pyridones researchgate.net

Other Reactive Pathways

Photoinduced Transformations of Nitroarenes

Nitroaromatic compounds, including nitropyridine derivatives, exhibit unique photochemical reactivity upon absorption of UV or visible light. kaust.edu.saucl.ac.uknih.gov This excitation leads to the formation of singlet and triplet excited states that can undergo various transformations. kaust.edu.sarsc.org One significant pathway is the photoinduced reduction of the nitro group.

Studies have demonstrated the selective reduction of nitroarenes to N-arylhydroxylamines using light and a reducing agent like methylhydrazine, without the need for a catalyst. figshare.comresearchgate.net This transformation is notable for its broad functional group tolerance and high yields. figshare.com For example, 4-nitrotoluene (B166481) can be converted to the corresponding N-arylhydroxylamine with excellent yield. figshare.com This method has been successfully applied to complex molecules like the antibiotics azomycin (B20884) and chloramphenicol. figshare.com

Furthermore, photoexcited nitroarenes can act as potent anaerobic oxidants. acs.orgnih.govchemrxiv.org They can facilitate the oxidation of alcohols, amines, aldehydes, and imines. acs.orgnih.gov Mechanistic studies suggest that the photoexcited nitroarene engages in a double hydrogen atom transfer (HAT) with alcohols and amines to produce ketones and imines, respectively. acs.orgnih.gov For the oxidation of aldehydes and imines, the process involves successive HAT and oxygen atom transfer (OAT) to yield carboxylic acids and amides. acs.orgnih.gov For instance, the oxidation of 1-phenylpentan-1-ol to the corresponding ketone was achieved in high yield using 3,5-bis(trifluoromethyl)nitrobenzene (B146736) under 390 nm irradiation. acs.orgnih.gov

Nitroarene SubstrateReaction TypeReagents/ConditionsProductReference
4-NitrotolueneReductionMethylhydrazine, LightN-(p-tolyl)hydroxylamine figshare.com
AzomycinReductionMethylhydrazine, LightBio-active hydroxylamine (B1172632) species figshare.com
ChloramphenicolReductionMethylhydrazine, LightBio-active hydroxylamine species figshare.com
1-Phenylpentan-1-olOxidation3,5-bis(trifluoromethyl)nitrobenzene, 390 nm light1-Phenylpentan-1-one acs.orgnih.gov
AldehydesOxidationPhotoexcited nitroareneCarboxylic Acids acs.orgnih.gov
IminesOxidationPhotoexcited nitroareneAmides acs.orgnih.gov

Oxidation and Substitution Reactions

The reactivity of the nitropyridine core is heavily influenced by the electron-withdrawing nature of the nitro group, which activates the ring for nucleophilic substitution and influences the reactivity of substituents.

Oxidation Reactions: Pyridine derivatives can be oxidized to their corresponding N-oxides. A catalyst-free method using 1,1,2,2-tetrahydroperoxy-1,2-diphenylethane as an oxidant has been developed for this purpose, which proceeds under mild, solvent-free conditions at room temperature with excellent yields. researchgate.net While the nitro group itself is generally resistant to oxidation, other functional groups on the ring can be oxidized. For example, amino groups on a related nitropyrimidine have been shown to be oxidizable to nitroso or nitro derivatives using agents like hydrogen peroxide.

Substitution Reactions: The nitro group makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). Halogens at positions ortho or para to the nitro group are particularly labile and can be readily displaced by various nucleophiles. For example, in 2,6-dichloro-3-nitropyridine, both chlorine atoms can be successively substituted. mdpi.com

Furthermore, the nitro group itself can be a target for substitution in some cases, although this is less common. More frequently, the nitro group directs substitution to other positions on the ring. The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for introducing substituents onto the nitropyridine ring. psu.edu For instance, 3-nitropyridine (B142982) can be aminated at the position para to the nitro group with high regioselectivity and yield. researchgate.net

The reduction of the nitro group to an amino group is a common transformation, often achieved using reducing agents like hydrogen gas with a palladium catalyst. This amino group can then be further functionalized, making nitropyridines valuable intermediates in the synthesis of more complex molecules. mdpi.com

SubstrateReagent(s)Reaction TypeProductReference
Pyridine Derivatives1,1,2,2-Tetrahydroperoxy-1,2-diphenylethaneN-OxidationPyridine N-oxides researchgate.net
2,6-Dichloro-3-nitropyridineAryl boronic acid (Suzuki coupling), then AminoethylamineNucleophilic SubstitutionDisubstituted pyridine mdpi.com
5-Nitropyridine-2-sulfonic acidPCl₅Nucleophilic Substitution2-Chloro-5-nitropyridine researchgate.net
3-NitropyridineAmmonia, Potassium PermanganateOxidative Amination (Chichibabin-type)2-Amino-5-nitropyridine ntnu.no
2-Methyl-3,5-dinitropyridineBenzylthiol (BnSH)Nucleophilic Aromatic Substitution (SNAr)2-Methyl-3(or 5)-benzylthio-5(or 3)-nitropyridine mdpi.com

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-tert-butoxy-5-nitropyridine, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.

High-Resolution ¹H NMR for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy allows for the precise mapping of the proton environments within the this compound molecule. The tert-butyl group, a prominent feature of the molecule, typically presents as a sharp singlet in the upfield region of the spectrum, a consequence of the nine equivalent protons. The chemical shift for these protons is consistently observed around 1.35 ppm when measured in deuterated chloroform (B151607) (CDCl₃).

The aromatic protons on the pyridine (B92270) ring exhibit distinct signals that are influenced by the electronic effects of the nitro and tert-butoxy (B1229062) substituents. Their chemical shifts and coupling patterns are key to confirming the substitution pattern on the pyridine ring.

¹³C NMR for Carbon Skeleton Determination

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. The tert-butyl group gives rise to two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. In deuterated chloroform, the signal for the tert-butyl methyl carbons is typically found at approximately 29.5 ppm.

The carbon atoms of the pyridine ring resonate at different chemical shifts due to the influence of the nitrogen atom and the electron-withdrawing nitro group and electron-donating tert-butoxy group. The chemical shifts for aromatic carbons generally appear in the range of 125-170 ppm. oregonstate.edu

Applications in Structural Confirmation

The collective data from ¹H and ¹³C NMR are crucial for the unambiguous structural confirmation of this compound. prepchem.com The characteristic singlet of the tert-butyl group in the ¹H NMR spectrum, combined with the specific chemical shifts and coupling patterns of the aromatic protons, provides strong evidence for the presence and relative positions of the substituents. Furthermore, the number and chemical shifts of the signals in the ¹³C NMR spectrum confirm the carbon skeleton of the molecule. This comprehensive NMR analysis is a standard and indispensable step in the synthesis and characterization of this and related compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers valuable insights into the functional groups and vibrational modes of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the FTIR spectrum displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

Key vibrational frequencies observed in the FTIR spectrum include those associated with the nitro group (NO₂), which typically shows strong asymmetric and symmetric stretching vibrations. The C-O stretching of the ether linkage and the vibrations of the pyridine ring also give rise to distinct absorption bands. tubitak.gov.tr For instance, studies on related nitropyridine derivatives have identified characteristic bands for the NO₂ group. tubitak.gov.tr The analysis of these bands provides direct evidence for the presence of the key functional groups within the molecule.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The technique involves scattering of monochromatic light from a laser source, and the resulting spectrum reveals the vibrational modes of the molecule. For this compound, Raman spectroscopy can be used to further probe the vibrations of the pyridine ring and the tert-butyl group.

Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and assist in the assignment of the experimental Raman bands. researchgate.net Studies on similar molecules, such as 2-Bromo-4-nitropyridine N-oxide, have utilized polarized Fourier transform Raman spectra to analyze intermolecular interactions. researchgate.net This combined experimental and theoretical approach allows for a detailed understanding of the vibrational dynamics of the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing insights into its structure and bonding. ubbcluj.rouobabylon.edu.iq

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq For molecules like this compound, the observed absorptions are primarily due to π→π* and n→π* electronic transitions associated with the nitropyridine chromophore.

The pyridine ring containing a nitro group gives rise to characteristic absorption bands. The presence of the electron-donating tert-butoxy group and the electron-withdrawing nitro group on the pyridine ring influences the energy of these transitions. The lone pairs of electrons on the oxygen of the tert-butoxy group and the nitrogen of the nitro group can participate in n→π* transitions. The conjugated π-system of the aromatic ring is responsible for the more intense π→π* transitions. azooptics.com

In a typical analysis, the spectrum of this compound would be recorded in a solvent such as ethanol (B145695) or chloroform. Based on structurally similar compounds, specific absorption maxima (λmax) can be anticipated. For instance, the n→π* transition, often involving the nitro group, typically appears as a lower intensity band at a longer wavelength (around 270–300 nm), while the π→π* transitions of the aromatic system appear at shorter wavelengths with higher intensity. uobabylon.edu.iqazooptics.com

Table 1: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength (λmax) RangeMolar Absorptivity (ε)Associated Molecular Orbitals
π → π~250–280 nmHighTransition of an electron from a π bonding orbital to a π antibonding orbital of the nitropyridine ring.
n → π~270–310 nmLowTransition of a non-bonding electron (from oxygen or nitro group) to a π antibonding orbital. uobabylon.edu.iq

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While many aromatic compounds are fluorescent, the presence of a nitro group often leads to quenching of fluorescence. This quenching effect can occur through various mechanisms, including efficient intersystem crossing to the triplet state, which diminishes the population of the excited singlet state from which fluorescence typically originates.

In the case of this compound, it is anticipated that the compound would exhibit weak or no fluorescence. Investigations into similar heterocyclic systems have shown that the introduction of nitro groups can significantly reduce or eliminate emission intensity. acs.org A detailed study would involve exciting the compound at the wavelengths of its absorption maxima and scanning for emission at longer wavelengths. The absence of a significant emission peak would confirm the quenching effect of the nitro group on the pyridine scaffold.

X-ray Diffraction for Solid-State Molecular Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu

The analysis involves mounting the crystal on a diffractometer and bombarding it with a monochromatic X-ray beam. The resulting diffraction pattern, a unique "fingerprint" of the crystal's internal structure, is collected and analyzed. carleton.eduulisboa.pt This data allows for the calculation of an electron density map, from which the positions of individual atoms can be determined. ulisboa.pt

While a specific crystal structure for this compound is not publicly available, data from related nitropyridine structures, such as co-crystals of 2-amino-5-nitropyridine (B18323), can provide expected structural features. researchgate.netresearchgate.net The pyridine ring is expected to be largely planar. The bulky tert-butyl group would likely be oriented to minimize steric hindrance with the pyridine ring. The analysis would also reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, that dictate the crystal packing. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/SystemDescription
Crystal SystemMonoclinic or OrthorhombicBased on common crystal systems for similar organic molecules. researchgate.net
Space Groupe.g., P2₁/c or Pna2₁Common non-centrosymmetric or centrosymmetric space groups. researchgate.net
a (Å)8 - 12 ÅUnit cell dimension.
b (Å)10 - 15 ÅUnit cell dimension.
c (Å)12 - 18 ÅUnit cell dimension.
α (°)90°Inter-axial angle.
β (°)90 - 105°Inter-axial angle. researchgate.net
γ (°)90°Inter-axial angle.
Volume (ų)1500 - 2500Volume of the unit cell.
Z4 or 8Number of molecules in the unit cell.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight and elemental composition of a compound. nih.gov For this compound (molecular formula C₉H₁₂N₂O₃), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. rsc.org

In a typical experiment, the molecule is ionized, often using electrospray ionization (ESI), and the resulting molecular ion [M+H]⁺ is detected. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation pathways for this compound would include the loss of the tert-butyl group, the nitro group (NO₂), or other characteristic neutral losses. researchgate.net

Table 3: Expected Mass Spectrometry Data for this compound (C₉H₁₂N₂O₃)

Ion/FragmentCalculated m/zDescription
[M+H]⁺197.0921Protonated molecular ion.
[M-C₄H₈+H]⁺141.0399Loss of isobutylene (B52900) from the tert-butoxy group.
[M-NO₂]⁺151.0917Loss of the nitro group.
[M-OC(CH₃)₃]⁺123.0240Loss of the tert-butoxy radical.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. amazonaws.comnih.gov It is frequently employed to determine optimized geometries, vibrational frequencies, and various electronic properties of molecules like substituted pyridines. researchgate.netnih.govresearchgate.net DFT calculations, often using hybrid functionals like B3LYP, offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of 2-Tert-butoxy-5-nitropyridine. amazonaws.comresearchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.netresearchgate.net For this compound, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

The process would be carried out using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). amazonaws.comresearchgate.net The conformational analysis for this molecule is particularly important due to the presence of the bulky tert-butoxy (B1229062) group. The rotation around the C-O bond of the tert-butoxy group and the potential twisting of the nitro group relative to the pyridine (B92270) ring would be investigated to identify the global minimum energy conformer. nih.govresearchgate.net In similar pyridine derivatives, DFT has been successfully used to predict the most stable conformers and their geometrical parameters. researchgate.netresearchgate.net While specific optimized parameters for this compound are not available in the searched literature, the expected values would define the precise spatial arrangement of the atoms.

Table 1: Optimized Geometrical Parameters of this compound (Based on DFT/B3LYP method)

ParameterValue (Å or °)
Bond Lengths (Å)Data not available in searched literature
Bond Angles (°)Data not available in searched literature
Dihedral Angles (°)Data not available in searched literature

Calculation and Simulation of Vibrational Spectra

Theoretical vibrational analysis using DFT provides the fundamental vibrational frequencies and modes of a molecule. researchgate.netacs.org These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.netnih.gov For this compound, the calculation would predict the positions of characteristic bands, such as the pyridine ring vibrations, C-H stretching of the tert-butyl group, C-O stretching, and the symmetric and asymmetric stretching of the NO2 group. researchgate.netresearchgate.net

The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, thereby improving agreement with experimental data. nih.govresearchgate.net Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule. researchgate.netnih.gov While experimental and calculated spectra for the title compound are not available in the search results, studies on related molecules like 2-(tert-butoxycarbonyl)-amino-5-bromopyridine have demonstrated the utility of this approach. researchgate.netnih.gov

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment (PED %)
NO₂ asymmetric stretchingData not available in searched literatureData not available in searched literature
NO₂ symmetric stretchingData not available in searched literatureData not available in searched literature
Pyridine ring stretchingData not available in searched literatureData not available in searched literature
tert-butyl C-H stretchingData not available in searched literatureData not available in searched literature

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be located primarily on the pyridine ring and the oxygen of the butoxy group, while the LUMO is likely concentrated on the nitropyridine ring, reflecting the electron-withdrawing nature of the nitro group. mdpi.com A small HOMO-LUMO gap would suggest high chemical reactivity and a propensity for intramolecular charge transfer. mdpi.com DFT calculations are routinely used to compute the energies of these orbitals and visualize their spatial distribution. mdpi.commdpi.com

Table 3: Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
E(HOMO)Data not available in searched literature
E(LUMO)Data not available in searched literature
Energy Gap (ΔE)Data not available in searched literature

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. amazonaws.commdpi.com The MEP map illustrates the electrostatic potential on the electron density surface. amazonaws.com

In the MEP map of this compound, regions of negative potential (typically colored red) are expected around the electronegative oxygen atoms of the nitro group and the butoxy group, indicating sites prone to electrophilic attack. amazonaws.commdpi.com Regions of positive potential (blue) would be found around the hydrogen atoms. amazonaws.com The pyridine ring nitrogen would also represent a region of negative potential. This analysis provides insight into intermolecular interactions and the molecule's reactivity patterns. mdpi.com

Natural Bond Orbital (NBO) Analysis for Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the calculated wave function into a localized form that corresponds to the chemist's Lewis structure picture of bonds and lone pairs. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). mdpi.comuni-muenchen.de This energy represents the stabilization resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. mdpi.com

Table 4: Second-Order Perturbation Analysis (E(2)) of Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(O) of butoxyπ(Pyridine ring)Data not available in searched literature
LP(O) of nitroπ(Pyridine ring)Data not available in searched literature
π(Pyridine ring)π*(Pyridine ring)Data not available in searched literature

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic excited states of molecules. benasque.orgfaccts.de It is used to simulate UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. acs.org

Applying TD-DFT to this compound would predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. The primary transitions would likely involve HOMO→LUMO excitations, corresponding to an intramolecular charge transfer (ICT) from the electron-rich tert-butoxy and pyridine ring portions to the electron-deficient nitro group. mdpi.com The choice of functional and the inclusion of solvent effects (e.g., via the Polarizable Continuum Model, PCM) are crucial for obtaining accurate predictions that can be compared with experimental spectra.

Table 5: Calculated Electronic Excitation Properties of this compound

Excitation Energy (eV)Wavelength λ (nm)Oscillator Strength (f)Major Contribution
Data not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literature

Advanced Topological Analyses of Electron Density

Topological analyses of the electron density, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), are employed to visualize and quantify chemical bonding and non-covalent interactions within the molecule. amazonaws.comgrafiati.com These methods provide a detailed picture of the electron distribution and its implications for molecular properties.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of space. uliege.bejussieu.fr It is a valuable tool for identifying bonding regions, lone pairs, and atomic shells. uliege.bejussieu.fr In the context of substituted pyridines, ELF analysis helps to understand how substituents influence the electron distribution in the pyridine ring. amazonaws.com The analysis of ELF can reveal the degree of electron localization, which is related to the Pauli exclusion principle. jussieu.fr For pyridine and its derivatives, the nitrogen lone pair is typically visible as a distinct localization domain. amazonaws.com

Similar to ELF, the Localized Orbital Locator (LOL) is another function used to visualize and analyze electron localization. amazonaws.commdpi.com LOL studies provide insights into the spatial arrangement of electron pairs, including those involved in covalent bonds and lone pairs. mdpi.comrsc.org For pyridine derivatives, LOL analysis can highlight the electronic changes in the ring and at the substituent sites, offering a visual representation of the electronic structure. amazonaws.com The parameters of the critical points in the LOL topology can be correlated with the donor ability of a heteroatom's lone pair. rsc.org

Reduced Density Gradient (RDG) analysis is a method used to identify and characterize non-covalent interactions (NCIs). amazonaws.comchemrxiv.org It is based on the relationship between the electron density and its gradient. chemrxiv.org By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density, it is possible to distinguish between attractive (like hydrogen bonds) and repulsive (steric clash) interactions. amazonaws.comresearchgate.net For molecules like this compound, RDG analysis can reveal weak intramolecular interactions, such as those between the tert-butoxy group and the pyridine ring or the nitro group. grafiati.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters, including vibrational (IR and Raman) and electronic (UV-Vis) spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.comresearchgate.net These theoretical predictions are often compared with experimental data to validate the computational models and to aid in the interpretation of experimental spectra. researchgate.netresearchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have proven effective in predicting the vibrational frequencies of pyridine derivatives. amazonaws.comresearchgate.net The calculated frequencies are often scaled to better match experimental values. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis spectra, providing information on electronic transitions. mdpi.comnih.gov For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate chemical shifts, which can be compared with experimental ¹H and ¹³C NMR data to confirm molecular structures. nih.govmdpi.com

Table 1: Representative Computational Methods for Spectroscopic Parameter Prediction

Spectroscopic TechniqueComputational MethodTypical Functional/Basis Set
Vibrational (IR/Raman)Density Functional Theory (DFT)B3LYP/6-311++G(d,p)
Electronic (UV-Vis)Time-Dependent DFT (TD-DFT)B3LYP/6-311++G(d,p)
Nuclear Magnetic Resonance (NMR)Gauge-Including Atomic Orbital (GIAO)B3LYP/6-311++G(d,p)

Computational Exploration of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions involving this compound. nih.gov DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and products. nih.govacs.org This allows for the determination of activation energies and reaction enthalpies, providing insights into reaction feasibility and kinetics. nih.govresearchgate.net

For example, computational studies can elucidate the mechanism of nucleophilic aromatic substitution (SNAr) reactions, which are common for nitropyridines. rsc.orgresearchgate.net These studies can help explain the regioselectivity of such reactions and the role of substituents in modulating reactivity. acs.orgclockss.org The influence of solvents can also be incorporated into these models to provide a more realistic description of the reaction environment. nih.gov

Applications of 2 Tert Butoxy 5 Nitropyridine As a Key Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

2-Tert-butoxy-5-nitropyridine is a versatile intermediate in the field of organic synthesis, enabling the construction of intricate molecular architectures. The presence of the nitro group, a strong electron-withdrawing functionality, activates the pyridine (B92270) ring for nucleophilic aromatic substitution reactions. This allows for the introduction of various substituents at positions ortho and para to the nitro group.

Furthermore, the tert-butyl group provides steric hindrance, which can direct incoming reagents to specific positions, thereby controlling the regioselectivity of reactions. This steric influence is a critical factor in the synthesis of complex molecules where precise control over the arrangement of atoms is paramount. The nitro group itself can be readily transformed into other functional groups, such as an amino group, through reduction. This amino derivative then opens up a plethora of further chemical transformations, including diazotization and subsequent substitution reactions, further expanding the synthetic utility of the original building block.

The strategic placement of the tert-butoxy (B1229062) and nitro groups allows for a stepwise and controlled elaboration of the pyridine core, making it an essential tool for synthetic chemists aiming to build complex natural products, functional materials, and novel organic compounds with tailored properties.

Precursor for Pyridine-Based Pharmacological Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. This compound serves as a valuable precursor for the synthesis of novel pyridine-based pharmacological scaffolds. chemimpex.com The ability to selectively functionalize the pyridine ring allows for the creation of diverse libraries of compounds that can be screened for biological activity against various therapeutic targets.

The nitro group in this compound is a key feature, as it can be a precursor to an amino group. This transformation is often a critical step in the synthesis of many biologically active molecules. The resulting aminopyridine derivatives can then be further modified to introduce pharmacophoric features necessary for interaction with biological targets such as enzymes and receptors. For instance, these derivatives are used in the development of drugs targeting neurological disorders. chemimpex.com

Derivatives of nitropyridines have shown potential in various therapeutic areas. For example, some have been investigated for their antimicrobial and anti-inflammatory properties. The ability to generate a wide range of derivatives from this single precursor makes it a powerful tool in drug discovery and development, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Building Block in Agrochemical Research and Development

In the field of agrochemical research, this compound and its derivatives are utilized as building blocks for the synthesis of new pesticides and herbicides. chemimpex.com The pyridine core is a common motif in many successful agrochemicals, and the specific substitution pattern of this compound offers a convenient starting point for creating novel active ingredients.

The reactivity of the nitropyridine system allows for the introduction of various toxophoric groups that are responsible for the desired pesticidal or herbicidal activity. The synthetic versatility of this building block enables researchers to systematically modify the molecular structure to optimize efficacy against target pests while minimizing impact on non-target organisms and the environment. chemimpex.com This targeted approach to design is crucial for the development of modern, effective, and safer agrochemicals.

Utilization in Coordination Chemistry and Ligand Design

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows for its use in the design and synthesis of novel ligands for coordination chemistry. uni-wuerzburg.de Ligands play a critical role in the properties and reactivity of metal complexes, influencing their catalytic activity, magnetic properties, and photophysical behavior.

By incorporating the this compound moiety into larger, multidentate ligand frameworks, chemists can create specific coordination environments around a metal center. The electronic properties of the pyridine ring, modulated by the electron-withdrawing nitro group, can fine-tune the donor strength of the ligand, which in turn affects the stability and reactivity of the resulting metal complex. These tailored ligands and their metal complexes have potential applications in catalysis, materials science, and as models for understanding biological systems. For example, derivatives of 2,6-bis(1H-pyrazol-3-yl)pyridine, which share the core pyridine structure, are used in catalysts and functional materials. mdpi.com

Role in Radiolabeled Compound Synthesis

Radiolabeled compounds are indispensable tools in biomedical research, particularly in positron emission tomography (PET) imaging, which allows for the non-invasive visualization and quantification of biological processes in vivo. This compound can serve as a precursor in the synthesis of radiolabeled molecules.

The nitro group is a particularly useful handle for the introduction of fluorine-18 (B77423) ([¹⁸F]), a commonly used positron-emitting radionuclide. Through nucleophilic aromatic substitution, the nitro group can be displaced by [¹⁸F]fluoride, a process known as radiofluorination. This reaction provides a direct and efficient method for incorporating the PET isotope into the pyridine scaffold. The resulting ¹⁸F-labeled pyridine derivatives can then be used as PET radiotracers to study a wide range of biological targets and disease states. For instance, nitropyridine precursors are utilized in the synthesis of PET tracers for imaging tauopathies, such as Alzheimer's disease. nih.goviu.edu The ability to readily introduce a radiolabel into this versatile scaffold highlights its importance in the development of new molecular imaging agents.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For derivatives of 2-tert-butoxy-5-nitropyridine, the development of asymmetric synthetic methods is a critical future direction. The goal is to control the three-dimensional arrangement of atoms, which is crucial for biological activity.

Current research on related heterocyclic systems provides a roadmap for this endeavor. The use of chiral phase-transfer catalysts, such as those derived from N-Boc amino acids, has proven effective in asymmetric Michael reactions, offering excellent stereocontrol. researchgate.net Similarly, organocatalysis, employing small chiral organic molecules like (S)-diphenylprolinol TMS ether, has been successfully used for the asymmetric synthesis of functionalized nitrocyclopropanes in one-pot, multi-step reactions. nih.gov

Future research will likely focus on adapting these strategies. For instance, creating chiral catalysts that can direct the addition of nucleophiles to the pyridine (B92270) ring or its substituents with high enantioselectivity. The development of methods using chiral ligands, such as pyridinooxazoline (PyOx) derivatives, which are effective in asymmetric catalysis, represents another promising avenue. beilstein-journals.orgnih.gov The modular synthesis of bis-α-chiral amines using sulfinamide as a chiral source for stereoselective imine functionalization also offers a powerful template for creating complex chiral amine derivatives from nitropyridine precursors. nih.gov

Exploration of Novel Catalytic Transformations

Catalysis offers a powerful toolkit for functionalizing molecules like this compound with high efficiency and selectivity. While standard transformations are known, emerging research is focused on discovering and optimizing novel catalytic cycles that can introduce new functional groups or build complex molecular architectures.

Vicarious nucleophilic substitution (VNS) is one such area, where carbanions can substitute hydrogen atoms on the electron-deficient nitropyridine ring. researchgate.netacs.org Mechanistic studies show that this reaction is sensitive to steric hindrance, suggesting that future work could explore catalysts that overcome these limitations. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are already used to functionalize similar compounds like 5-(tert-Butyl)-2-chloro-3-nitropyridine (B1291654) at the chloro position. Future explorations could involve developing catalysts for direct C-H activation and arylation on the this compound scaffold, bypassing the need for pre-functionalized starting materials. acs.org

Furthermore, the nitro group itself can be a versatile handle. Its reduction to an amine is a key transformation, often achieved with catalysts like palladium on carbon (Pd/C). Research into more selective reduction catalysts that tolerate a wider range of functional groups will be invaluable.

Advanced In Silico Design and Prediction of Derivatives

Computational chemistry provides a powerful, predictive lens for designing novel derivatives of this compound before committing to laboratory synthesis. Through in silico methods, researchers can estimate the properties of hypothetical molecules, prioritizing candidates with desired characteristics for drug discovery or materials science applications. nih.gov

Density Functional Theory (DFT) is a key tool in this domain. Studies on various nitropyridine derivatives have used DFT to calculate fundamental properties such as heats of formation and to assess aromatic stability using metrics like the nucleus-independent chemical shift (NICS). tandfonline.comresearchgate.net Such calculations can help predict the thermodynamic stability and reactivity of new derivatives.

Future research will leverage these computational tools more extensively. For example, quantum chemical calculations can model the molecular structure and electron distribution, predicting how substituents will affect the geometry and electronic properties of the pyridine ring. nih.gov Time-dependent DFT (TD-DFT) can be used to predict UV/Vis spectra, which is crucial for designing molecules with specific optical properties. By combining these methods, scientists can create virtual libraries of this compound derivatives and screen them for properties relevant to HIV inhibition, enzyme interactions, or materials applications, thereby accelerating the discovery process. nih.gov

Computational MethodPredicted PropertyRelevance to Derivative Design
Density Functional Theory (DFT) Heats of Formation, Total Energies, Molecular GeometryPredicts thermodynamic stability and reactivity of new compounds. tandfonline.comresearchgate.net
Nucleus-Independent Chemical Shift (NICS) Aromatic StabilityAssesses how modifications affect the electronic structure of the pyridine ring. tandfonline.comresearchgate.net
Time-Dependent DFT (TD-DFT) UV/Vis Spectra, Charge-Transfer TransitionsGuides the design of derivatives with specific optical or electronic properties.
Quantum Theory of Atoms in Molecules (QTAIM) Electron Density Distribution, Bond CharacterProvides insight into substituent effects on chemical bonds and reactivity. nih.gov
Molecular Modeling/Docking Binding Affinity to Biological TargetsScreens for potential biological activity, aiding in drug discovery efforts. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated processes represents a major leap forward in efficiency, safety, and scalability for the production of this compound and its derivatives.

Continuous flow reactors offer superior control over reaction parameters, such as temperature and mixing, which is particularly advantageous for highly exothermic reactions like nitration. organic-chemistry.orgthieme-connect.comresearchgate.net Research has demonstrated that the synthesis of various pyridine derivatives, including pyridine N-oxides and functionalized imidazo[1,2-a]pyridines, can be achieved with higher yields and significantly shorter reaction times in flow systems compared to batch methods. organic-chemistry.orgnih.gov These systems can operate for extended periods, making them ideal for large-scale production. thieme-connect.comresearchgate.net The use of microwave flow reactors further enhances reaction rates and efficiency for processes like the Bohlmann–Rahtz pyridine synthesis. beilstein-journals.org

Automation is another key aspect of this evolution. Fully automated synthesis modules, often used for preparing radiolabeled compounds for positron emission tomography (PET), demonstrate the potential for high-throughput and reproducible production. nih.govfrontiersin.org Such automated systems can be adapted for the multi-step synthesis of complex derivatives from nitropyridine precursors without isolating intermediates, greatly streamlining the workflow. nih.govnih.gov The future will see a greater integration of these technologies for the on-demand, scalable, and safe synthesis of novel compounds derived from this compound. researchgate.netconsensus.app

FeatureBatch SynthesisContinuous Flow Synthesis
Safety Higher risk for exothermic reactions due to large volumes.Enhanced safety due to small reaction volumes and superior heat exchange. organic-chemistry.orgthieme-connect.com
Efficiency Longer reaction times, often requiring hours.Significantly shorter reaction times, often minutes. organic-chemistry.orgnih.gov
Scalability Scaling up can be complex and non-linear.Easier to scale by running the system for longer periods. thieme-connect.comresearchgate.net
Control Less precise control over temperature and mixing.Precise control of reaction parameters, leading to higher selectivity. researchgate.net
Yield Can be lower due to side reactions.Often results in higher yields and purity. organic-chemistry.orgthieme-connect.com

Multidisciplinary Research at the Interface of Synthetic and Physical Organic Chemistry

A deeper understanding of the reaction mechanisms and fundamental physical properties of this compound is essential for designing more effective synthetic strategies. Multidisciplinary research that combines synthetic organic chemistry with physical organic chemistry provides the necessary insights to control reactivity and predict outcomes.

Mechanistic studies on related nitropyridines have revealed complex reaction pathways. For example, the nitration of pyridine with dinitrogen pentoxide does not proceed via a typical electrophilic aromatic substitution. Instead, it involves the formation of an N-nitropyridinium intermediate, followed by a organic-chemistry.orgresearchgate.net sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position. ntnu.noresearchgate.netresearchgate.net Understanding such intricate mechanisms is crucial for optimizing reaction conditions and regioselectivity.

Physical organic chemistry contributes by elucidating the structural and electronic properties that govern this reactivity. Techniques like gas-phase electron diffraction (GED) combined with quantum chemical calculations have been used to determine the precise molecular structure of nitropyridine N-oxides, revealing how the nitro group influences the planarity and bond lengths of the pyridine ring. nih.gov This knowledge of how substituent groups electronically and sterically influence the molecule is vital for predicting the most likely sites for nucleophilic or electrophilic attack and for explaining observed reaction selectivities, as seen in VNS reactions. acs.org Future progress will depend on this synergistic relationship, where mechanistic investigations inform the development of new synthetic methods, and detailed physical characterization explains the underlying principles of reactivity.

Q & A

Q. What are the optimized synthetic routes for 2-Tert-butoxy-5-nitropyridine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butoxy groups can be introduced via reaction of 5-nitropyridine derivatives with tert-butanol or tert-butyl halides under basic conditions. Evidence from analogous compounds (e.g., tert-butyl cyanoacetate derivatives) suggests using bases like NaH or K₂CO₃ in polar aprotic solvents (DMF, THF) at 60–80°C . Yield optimization requires careful control of stoichiometry, temperature, and reaction time, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR can confirm tert-butoxy group integration (e.g., singlet at ~1.3 ppm for tert-butyl protons) and nitro group positioning .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves nitro and tert-butoxy spatial arrangements (as seen in related nitropyridine MOFs) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of nitro compound vapors .
  • Spill Management : Absorb spills with inert material (vermiculite) and avoid water contact to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models nitro group electron-withdrawing effects and tert-butoxy steric hindrance. Studies on similar nitropyridines show:

  • HOMO-LUMO Gaps : Nitro groups reduce gap, enhancing electrophilicity .
  • Charge Distribution : Negative charge localization on nitro oxygen atoms influences nucleophilic attack sites . Validation against experimental IR and UV-Vis data is essential to address discrepancies in calculated vs. observed absorption spectra .

Q. What role does the tert-butoxy group play in modulating steric effects during coordination chemistry (e.g., MOF synthesis)?

In MOF design, bulky tert-butoxy groups can:

  • Prevent Interpenetration : By occupying space, they stabilize porous frameworks .
  • Tune Reactivity : Steric hindrance limits ligand-metal binding modes, favoring specific geometries (e.g., octahedral Cd(II) complexes) . Adjusting pH during synthesis (e.g., hydrothermal conditions at pH 5–7) further controls framework topology .

Q. How do substituent positional isomers (e.g., 3-nitro vs. 5-nitro) affect the compound’s reactivity in cross-coupling reactions?

  • 5-Nitro Isomer : The para-nitro group enhances electrophilicity at the 2-position, favoring Suzuki-Miyaura coupling with aryl boronic acids.
  • 3-Nitro Isomer : Meta-substitution redirects reactivity, reducing coupling efficiency due to electronic deactivation . Kinetic studies (e.g., monitoring reaction intermediates via LC-MS) can quantify these differences.

Q. What experimental and computational strategies resolve contradictions in reported reaction yields or spectroscopic data?

  • Systematic Reproducibility Checks : Vary solvent polarity (DMF vs. DMSO) and catalyst loading.
  • Multivariate Analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., temperature > solvent choice).
  • Theoretical Revisions : Re-examine DFT functionals; exact-exchange terms (e.g., in B3LYP) improve thermochemical accuracy for nitro-containing systems .

Methodological Tables

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
BaseK₂CO₃ (1.2 eq)Neutralizes HBr
SolventDMF, 70°CPolar aprotic
Reaction Time12–16 hrsCompletes substitution

Q. Table 2: Computational Settings for DFT Studies

FunctionalBasis SetApplication
B3LYP6-31G*HOMO-LUMO gap analysis
M06-2Xdef2-TZVPTransition state modeling

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